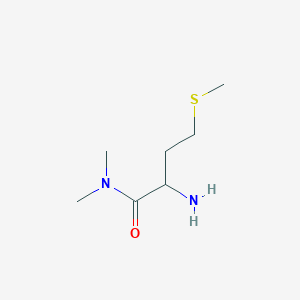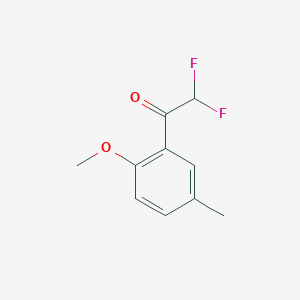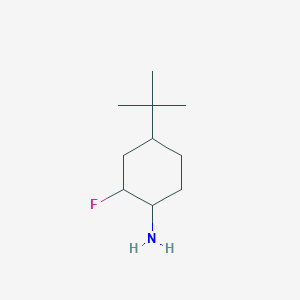
4-tert-Butyl-2-fluorocyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-2-fluorocyclohexan-1-amine is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group, a fluorine atom, and an amine group
Preparation Methods
The synthesis of 4-tert-Butyl-2-fluorocyclohexan-1-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.
Chemical Reactions Analysis
4-tert-Butyl-2-fluorocyclohexan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can undergo reduction reactions to form amines with different degrees of substitution.
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds using palladium catalysts.
Scientific Research Applications
4-tert-Butyl-2-fluorocyclohexan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-2-fluorocyclohexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards its targets, while the tert-butyl group can influence its steric and electronic properties. These interactions can modulate various biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
4-tert-Butyl-2-fluorocyclohexan-1-amine can be compared with other similar compounds, such as:
4-tert-Butylcyclohexan-1-amine: Lacks the fluorine atom, which can result in different reactivity and biological activity.
2-Fluorocyclohexan-1-amine: Lacks the tert-butyl group, which can influence its steric properties and interactions with molecular targets.
Cyclohexan-1-amine: Lacks both the tert-butyl and fluorine substituents, resulting in different chemical and biological properties.
The unique combination of the tert-butyl group and the fluorine atom in this compound makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C10H20FN |
|---|---|
Molecular Weight |
173.27 g/mol |
IUPAC Name |
4-tert-butyl-2-fluorocyclohexan-1-amine |
InChI |
InChI=1S/C10H20FN/c1-10(2,3)7-4-5-9(12)8(11)6-7/h7-9H,4-6,12H2,1-3H3 |
InChI Key |
XXVHDJVILHOGBB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(C(C1)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


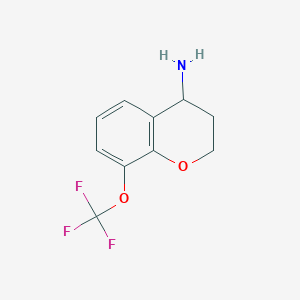

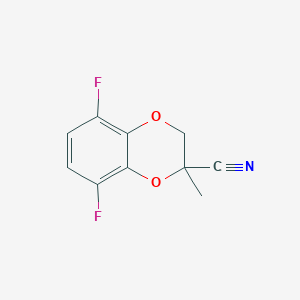

![2-(6-chloro-3,4-dihydro-2H-benzo[b][1,4]oxazin-3-yl)acetic acid](/img/structure/B13209051.png)
![3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13209055.png)
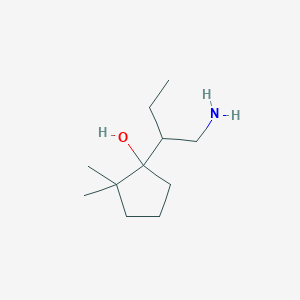
amine](/img/structure/B13209065.png)

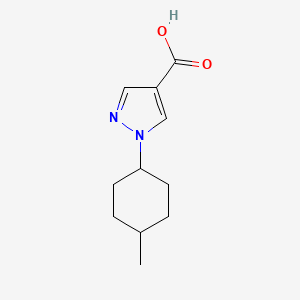
![1-Phenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13209082.png)

